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Compound of Interest

Compound Name: 2-Bromo-3-fluorobenzotrifluoride

Cat. No.: B012569 Get Quote

In the landscape of modern medicinal chemistry and materials science, fluorinated aromatic

compounds are indispensable tools. The strategic incorporation of fluorine and trifluoromethyl

(CF₃) groups can profoundly enhance a molecule's metabolic stability, lipophilicity, and binding

affinity. 2-Bromo-3-fluorobenzotrifluoride stands out as a particularly valuable intermediate,

offering a trifecta of reactive sites: a bromine atom poised for cross-coupling or metallation, a

fluorine atom, and an electron-withdrawing trifluoromethyl group that modulates the reactivity of

the aromatic ring.

This guide provides an in-depth technical overview of 2-Bromo-3-fluorobenzotrifluoride,

moving beyond catalog data to explore its synthesis, core reactivity principles, and

demonstrated applications. The insights herein are tailored for researchers, chemists, and drug

development professionals who utilize complex building blocks to construct novel molecular

architectures, such as the next generation of dopamine receptor agonists and kinase inhibitors.

[1][2][3]

Section 1: Core Physicochemical and Spectroscopic
Profile
Understanding the fundamental properties of a reagent is the bedrock of its effective

application. 2-Bromo-3-fluorobenzotrifluoride is a dense, colorless to pale yellow liquid with

a high boiling point, indicative of its significant molecular weight and polarity.[1]

Physicochemical Data Table
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Property Value Source(s)

CAS Number 104540-42-3 [4]

Molecular Formula C₇H₃BrF₄

Molecular Weight 243.00 g/mol [5]

IUPAC Name
2-bromo-1-fluoro-3-

(trifluoromethyl)benzene

Appearance
Colorless to light yellow clear

liquid
[4]

Boiling Point 167-168 °C (lit.)

Density 1.741 g/mL at 25 °C (lit.)

Refractive Index n20/D 1.47 (lit.)

Flash Point 87.8 °C (190.0 °F) - closed cup

Spectroscopic Analysis: An Expert's Perspective
While raw spectra for commercial intermediates are not always published, a seasoned chemist

can predict the key features based on the molecule's structure. Analysis of derivatives of this

compound is routinely performed using high-resolution instrumentation.[1][6]

¹H NMR (400 MHz, CDCl₃): The spectrum would be complex, showing three protons in the

aromatic region (approx. 7.0-7.8 ppm). Due to coupling with each other and with the ¹⁹F

nucleus, the signals would appear as complex multiplets (e.g., doublet of doublets, or triplet

of doublets). Precise assignment requires advanced 2D NMR techniques.

¹³C NMR (101 MHz, CDCl₃): Expect seven distinct signals. The carbon bearing the CF₃

group will appear as a quartet due to C-F coupling. The carbons bonded to fluorine and

bromine will also exhibit characteristic splitting and chemical shifts. The remaining aromatic

carbons will appear in the typical 120-140 ppm range.

¹⁹F NMR (376 MHz, CDCl₃): Two signals would be expected. One for the single fluorine atom

on the ring, and a second, more intense signal for the CF₃ group.
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Mass Spectrometry (EI/ESI): The molecular ion peak (M⁺) would show a characteristic

isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal

intensity at m/z 242 and 244 (for ⁷⁹Br and ⁸¹Br). Common fragmentation patterns would

involve the loss of Br (M-79/81) and CF₃ (M-69). High-resolution mass spectrometry (HRMS)

is used to confirm the elemental composition of its derivatives.[3]

Section 2: Synthesis and Purification Protocol
The synthesis of 2-Bromo-3-fluorobenzotrifluoride can be achieved through a multi-step

pathway starting from m-fluorobenzotrifluoride, as outlined in the patent literature.[7] This

process is designed for regioselective introduction of the required functional groups.

Synthetic Workflow Diagram
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Caption: Multi-step synthesis of 2-Bromo-3-fluorobenzotrifluoride.
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Step-by-Step Synthesis Protocol (Conceptual)
This protocol is based on established chemical transformations described in patent

WO2014071545A1.[7]

Nitration: Charge a reactor with m-fluorobenzotrifluoride and sulfuric acid. Cool the mixture

and slowly add a nitrating mixture (HNO₃/H₂SO₄) while maintaining a low temperature to

control the exothermic reaction and ensure regioselectivity, yielding 4-fluoro-2-

(trifluoromethyl)nitrobenzene.

Bromination: To the nitrated intermediate, introduce a Lewis acid catalyst (e.g., iron powder)

and add elemental bromine portion-wise. The electron-withdrawing nitro and CF₃ groups

direct the bromine to the desired position.

Reduction: Reduce the nitro group of the brominated intermediate to an amine. A common

and scalable method is the use of iron powder in the presence of an acid like HCl or acetic

acid.

Deamination: Convert the resulting aniline to a diazonium salt using sodium nitrite in a strong

acid at low temperature (0-5 °C). Subsequently, remove the diazonium group (e.g., through

hypophosphorous acid treatment) to yield the crude product.

Purification: The final, crucial step is the purification of the crude product by distillation under

reduced pressure to obtain 2-Bromo-3-fluorobenzotrifluoride of high purity.[7]

Section 3: Chemical Reactivity and Synthetic Utility
The utility of 2-Bromo-3-fluorobenzotrifluoride stems from its capacity to undergo a diverse

set of transformations, allowing for its incorporation into larger, more complex molecules.

Key Reactivity Pathways
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Pd-Catalyzed Coupling

Lithium-Halogen Exchange Nucleophilic Substitution (SNAr)
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Caption: Major reaction pathways for synthetic derivatization.

Palladium-Catalyzed Cross-Coupling: The C-Br bond is a prime site for transformations like

Suzuki, Stille, and Buchwald-Hartwig amination reactions. In one study, it was successfully

used as an aryl halide in a Pd(0)-catalyzed amination with oxadiamines, demonstrating its

suitability for constructing complex C-N linkages.[6][8] The choice of palladium precursor

(e.g., Pd(dba)₂) and ligand (e.g., BINAP) is critical for achieving good yields, especially given

the steric hindrance around the bromine atom.[8]

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing CF₃ group activates the

aromatic ring towards nucleophilic attack. This pathway is leveraged in the synthesis of

Tavapadon analogs, where the compound reacts with a phenol to form a diaryl ether via C-O
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bond formation.[1][3] This reaction typically requires a strong base to deprotonate the

nucleophile.

Lithium-Halogen Exchange: The bromine atom can be readily swapped for lithium by

treatment with an organolithium reagent like n-butyllithium at low temperatures (-78 °C). This

generates a potent aryllithium nucleophile. A documented protocol involves this exact step,

followed by quenching with an electrophile like dimethylformamide (DMF) to synthesize the

corresponding benzaldehyde, a versatile intermediate for further elaboration.[2]

Experimental Protocol (Lithiation-Formylation):[2]

1. Dissolve 2-Bromo-3-fluorobenzotrifluoride (1.0 eq) in anhydrous THF in a flame-

dried, inert-atmosphere flask.

2. Cool the solution to -78 °C using a dry ice/acetone bath.

3. Add n-butyllithium (1.0-1.1 eq) dropwise, maintaining the temperature below -70 °C. Stir

for 1 hour.

4. Add anhydrous DMF (1.2 eq) dropwise.

5. After 30 minutes, quench the reaction by adding acetic acid, followed by water.

6. Extract the product with an organic solvent (e.g., diethyl ether), wash, dry, and purify.

Section 4: Applications in Research and
Development
The true value of a building block is defined by its successful application. 2-Bromo-3-
fluorobenzotrifluoride is not a theoretical curiosity; it is a validated intermediate in cutting-

edge drug discovery programs.

Dopamine Receptor Agonists: The compound is a key starting material for synthesizing

analogs of Tavapadon, a partial agonist for the dopamine D1 and D5 receptors.[1][3] These

receptors are significant targets for treating neurological disorders like Parkinson's disease.

The building block is used to construct the diaryl ether core of these complex molecules.[3]
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Kinase Inhibitors: In a separate line of research, it serves as a precursor for phthalazine-

based compounds designed as p38 kinase inhibitors.[2] Chronic inflammation is mediated by

p38 kinase, making its inhibitors potential treatments for conditions like rheumatoid arthritis.

[2]

Section 5: Safety, Handling, and Storage
Scientific integrity demands a rigorous approach to safety. 2-Bromo-3-fluorobenzotrifluoride
is a hazardous chemical that requires careful handling to mitigate risks.

GHS Hazard Summary
Hazard Class Code Statement

Flammable Liquids H227 Combustible liquid

Skin Corrosion/Irritation H315 Causes skin irritation

Serious Eye Damage/Irritation H319 Causes serious eye irritation

STOT - Single Exposure H335 May cause respiratory irritation

Laboratory Handling and Storage Protocol
Engineering Controls: Always handle this compound in a certified chemical fume hood to

avoid inhalation of vapors. Ensure an eyewash station and safety shower are immediately

accessible.

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-

retardant lab coat, and chemical splash goggles with a face shield.

Dispensing: As a liquid, transfer using a glass syringe or pipette in the fume hood. Avoid

contact with skin and eyes.

Storage: Store in a tightly sealed, properly labeled container in a cool, dry, well-ventilated

area designated for combustible liquids. Keep away from heat, sparks, open flames, and

strong oxidizing agents.
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Spill Response: In case of a small spill, absorb with an inert material (e.g., vermiculite, sand),

collect into a sealed container, and dispose of as hazardous chemical waste.

First Aid:

Skin Contact: Immediately remove contaminated clothing and wash the affected area with

soap and plenty of water for at least 15 minutes.

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15

minutes, holding eyelids open. Seek immediate medical attention.

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and

seek medical attention.

Safety Workflow Decision Diagram
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Handling 2-Bromo-3-fluorobenzotrifluoride

Are full PPE equipped?
(Gloves, Goggles, Lab Coat)

STOP.
Don PPE before proceeding.

No

Is work inside a certified
chemical fume hood?

Yes

STOP.
Move operations into a hood.

No

Proceed with experiment

Yes

Store or Dispose of Waste Properly

Click to download full resolution via product page

Caption: Decision workflow for safe laboratory handling.

Conclusion
2-Bromo-3-fluorobenzotrifluoride is more than a collection of atoms; it is a carefully designed

synthetic tool. Its trifunctional nature provides chemists with a versatile platform for generating

molecular complexity through a variety of orthogonal reaction pathways, including palladium

catalysis, lithium-halogen exchange, and nucleophilic substitution. Its validated role in the
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synthesis of advanced pharmaceutical candidates underscores its importance and solidifies its

position as a key building block for innovation in research and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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